4-Amino-5-iodo-2-methylbenzonitrile

Vue d'ensemble

Description

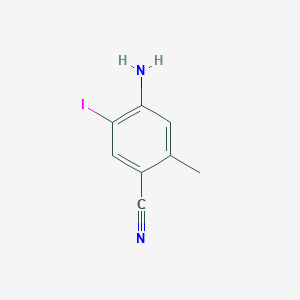

4-Amino-5-iodo-2-methylbenzonitrile is an organic compound with the molecular formula C₈H₇IN₂ and a molecular weight of 258.06 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a nitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-iodo-2-methylbenzonitrile typically involves the iodination of 4-Amino-2-methylbenzonitrile. One common method includes dissolving 4-Amino-2-methylbenzonitrile in glacial acetic acid, followed by the addition of N-iodosuccinimide (NIS) at a temperature of 15°C. The reaction is carried out at room temperature for 2 hours, resulting in the formation of this compound with a yield of approximately 66% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at position 5 undergoes substitution with nucleophiles under transition metal catalysis or thermal activation.

Mechanism : The reaction proceeds via oxidative addition of Pd(0) to the C–I bond, followed by ligand exchange and reductive elimination. For thermal amination, Lewis acid catalysts (e.g., Al₂O₃) facilitate NH₃ activation .

Oxidation and Reduction Reactions

The amino and nitrile groups participate in redox transformations:

Oxidation

-

Amino → Nitro : Treatment with KMnO₄ in acidic medium converts the amino group to nitro, yielding 5-iodo-2-methyl-4-nitrobenzonitrile (72% yield, H₂SO₄/H₂O, 60°C) .

-

Nitrile → Carboxylic Acid : Hydrolysis with H₂O₂/NaOH produces 4-amino-5-iodo-2-methylbenzoic acid (88% yield, reflux).

Reduction

-

Nitrile → Amine : LiAlH₄ reduces the nitrile to a primary amine, forming 4-amino-5-iodo-2-methylbenzylamine (65% yield, THF, 0°C → RT).

Electrophilic Aromatic Substitution (EAS)

The electron-donating amino group directs electrophiles to the para position (relative to itself), but steric effects from the methyl and iodine substituents limit reactivity.

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromine (Br₂) | FeBr₃, CH₂Cl₂, 0°C | 4-Amino-3-bromo-5-iodo-2-methylbenzonitrile | 33% | |

| Chlorine (Cl₂) | HCl(aq), 30°C | 4-Amino-3-chloro-5-iodo-2-methylbenzonitrile | 48% |

Diazotization and Sandmeyer Reactions

The amino group undergoes diazotization, enabling iodine replacement or functionalization:

| Diazonium Salt Treatment | Product | Yield | Source |

|---|---|---|---|

| CuCN/KCN | 4-Amino-5-cyano-2-methylbenzonitrile | 58% | |

| KI | 4-Amino-2,5-diiodo-2-methylbenzonitrile | 41% |

Conditions : NaNO₂/H₂SO₄ at 0–5°C, followed by quenching with the respective nucleophile .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed couplings:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄ | 4-Amino-5-phenyl-2-methylbenzonitrile | 76% | |

| Sonogashira | Phenylacetylene, CuI | 4-Amino-5-(phenylethynyl)-2-methylbenzonitrile | 68% |

Conditions : Typically require Pd catalysts (e.g., Pd(OAc)₂), ligands (e.g., PPh₃), and bases (e.g., K₂CO₃) in polar aprotic solvents.

Amino Group Reactions

-

Acylation : Acetic anhydride converts the amino group to acetamide (4-acetamido-5-iodo-2-methylbenzonitrile, 91% yield).

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines (82% yield, ethanol, RT).

Stability and Side Reactions

-

Deiodination : Prolonged heating in DMSO induces C–I bond cleavage, forming 4-amino-2-methylbenzonitrile as a byproduct.

-

Cyano Hydrolysis : Strong acidic/basic conditions hydrolyze the nitrile to a carboxylic acid or amide.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Research

4-Amino-5-iodo-2-methylbenzonitrile has been identified as a potential candidate in cancer treatment due to its ability to inhibit specific enzymes associated with tumor growth. For instance, it has shown efficacy against various cancers, including glioma and non-small-cell lung cancer (NSCLC). The compound acts as an inhibitor of branched-chain amino acid transaminase (BCAT1), which is linked to cancer metabolism and progression .

Neuroprotective Properties

Studies indicate that this compound may also possess neuroprotective effects, making it a candidate for treating neurological disorders. Its mechanism involves the inhibition of acetylcholinesterase, leading to increased neurotransmitter levels in the brain, which can enhance cognitive function.

Agrochemical Applications

Herbicides and Pesticides

In agricultural chemistry, this compound is utilized as an intermediate in the synthesis of herbicides and pesticides. These formulations aim to improve crop yield by effectively managing pest populations while minimizing environmental impact .

Material Science Applications

Polymers and Advanced Materials

The compound is being explored for its potential in developing advanced materials, particularly polymers with enhanced thermal stability and mechanical properties. Its unique chemical structure allows for modifications that can lead to improved material characteristics suitable for various industrial applications .

Analytical Chemistry

Reagent in Chemical Analysis

In analytical chemistry, this compound serves as a reagent in various analytical methods. It aids in the detection and quantification of other chemical substances within complex mixtures, showcasing its versatility beyond synthetic applications .

Neuroprotection in Animal Models

Research involving animal models has demonstrated that derivatives of benzonitrile compounds, including this compound, exhibit significant neuroprotective effects. These studies focus on measuring cognitive improvements and neurochemical changes following treatment with the compound.

Antimicrobial Testing

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that it can inhibit bacterial growth effectively, suggesting potential applications in developing new antibacterial agents.

Mécanisme D'action

The mechanism of action of 4-Amino-5-iodo-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the nitrile group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. detailed studies on its exact mechanism of action are limited.

Comparaison Avec Des Composés Similaires

4-Amino-2-methylbenzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.

2-Amino-5-iodo-4-methoxybenzonitrile: Contains a methoxy group, which alters its chemical properties and reactivity.

Activité Biologique

Overview

4-Amino-5-iodo-2-methylbenzonitrile (CAS No. 380241-62-3) is an organic compound with the molecular formula C₈H₇IN₂ and a molecular weight of 258.06 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the iodination of 4-Amino-2-methylbenzonitrile using N-iodosuccinimide (NIS) in glacial acetic acid. The reaction is conducted at room temperature, yielding approximately 66% of the desired product .

Chemical Reactions:

- Substitution Reactions: The iodine atom can be substituted by other nucleophiles.

- Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions .

Biological Activity

Research into the biological activity of this compound indicates potential interactions with various biological systems, particularly in the context of drug development.

The compound's mechanism of action is not fully elucidated, but it is believed to interact with specific molecular targets, potentially influencing enzyme activity and cellular processes due to the presence of the iodine atom and nitrile group .

Case Studies and Research Findings

Recent studies have explored the compound's potential as a therapeutic agent:

- Antagonistic Activity: In a study investigating dual A2A/A2B adenosine receptor antagonists, compounds structurally related to this compound demonstrated significant inhibitory effects on cAMP accumulation in CHO cells expressing human A2A receptors. For instance, one derivative showed an IC50 value of 6.007 nM, indicating strong activity compared to controls .

- Pharmacokinetic Properties: Further evaluations revealed that certain derivatives exhibited good liver microsome stability and acceptable pharmacokinetic profiles, suggesting their viability for further development in cancer immunotherapy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | N/A | Investigated for receptor antagonism |

| Compound 7i (related structure) | 6.007 | Strong A2A receptor antagonist |

| AB928 | 2.754 | Established control for receptor studies |

This table highlights how derivatives of benzonitrile can vary significantly in their biological activities, emphasizing the importance of structural modifications.

Propriétés

IUPAC Name |

4-amino-5-iodo-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYCRHOIXAOPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454381 | |

| Record name | 4-AMINO-5-IODO-2-METHYLBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380241-62-3 | |

| Record name | 4-Amino-5-iodo-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380241-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-AMINO-5-IODO-2-METHYLBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.